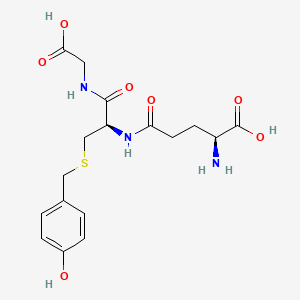

S-(4-Hydroxybenzyl)glutathione

Vue d'ensemble

Description

S-(4-Hydroxybenzyl)glutathione: est un dérivé du glutathion, un tripeptide composé de glutamine, de cystéine et de glycine. Ce composé est connu pour sa capacité à inhiber la liaison de l'acide kainique aux récepteurs du glutamate cérébral, avec une valeur de CI50 de 2 μM . Il est principalement utilisé dans la recherche scientifique pour ses propriétés neuroprotectrices potentielles.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: La synthèse du S-(4-Hydroxybenzyl)glutathion implique généralement la réaction du glutathion avec le chlorure de 4-hydroxybenzyle dans des conditions basiques. La réaction est réalisée en milieu aqueux, et le produit est purifié à l'aide de techniques chromatographiques .

Méthodes de production industrielle: Le procédé peut inclure des étapes d'optimisation pour le rendement et la pureté, telles que l'utilisation de la chromatographie liquide haute performance (CLHP) pour la purification .

Analyse Des Réactions Chimiques

Types de réactions: Le S-(4-Hydroxybenzyl)glutathion subit diverses réactions chimiques, notamment :

Oxydation: Le groupe hydroxyle phénolique peut être oxydé pour former des quinones.

Réduction: La liaison disulfure dans la partie glutathion peut être réduite en thiols libres.

Substitution: Le groupe benzyle peut subir des réactions de substitution nucléophile.

Réactifs et conditions courants :

Oxydation: Réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction: Agents réducteurs tels que le dithiothréitol (DTT) ou la tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Nucléophiles tels que les amines ou les thiols en conditions basiques.

Principaux produits :

Oxydation: Formation de quinones.

Réduction: Formation de thiols libres.

Substitution: Formation de dérivés benzyle substitués.

Applications de la recherche scientifique

Le S-(4-Hydroxybenzyl)glutathion a un large éventail d'applications de recherche scientifique, notamment :

Chimie: Utilisé comme composé modèle pour étudier les réactions de conjugaison du glutathion.

Biologie: Étudié pour son rôle dans les mécanismes de défense antioxydante cellulaire.

Médecine: Exploré pour ses effets neuroprotecteurs potentiels dans des affections telles que l'épilepsie et les maladies neurodégénératives.

Industrie: Utilisé dans le développement de nouveaux produits pharmaceutiques et comme étalon en chimie analytique

Mécanisme d'action

Le mécanisme d'action du S-(4-Hydroxybenzyl)glutathion implique son interaction avec les récepteurs du glutamate cérébral. Il inhibe la liaison de l'acide kainique à ces récepteurs, modulant ainsi la neurotransmission excitatrice. Cette inhibition est considérée comme étant médiée par le groupe hydroxyle phénolique, qui interagit avec les sites de liaison du récepteur .

Applications De Recherche Scientifique

S-(4-Hydroxybenzyl)glutathione has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study glutathione conjugation reactions.

Biology: Investigated for its role in cellular antioxidant defense mechanisms.

Medicine: Explored for its potential neuroprotective effects in conditions such as epilepsy and neurodegenerative diseases.

Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry

Mécanisme D'action

The mechanism of action of S-(4-Hydroxybenzyl)glutathione involves its interaction with brain glutamate receptors. It inhibits the binding of kainic acid to these receptors, thereby modulating excitatory neurotransmission. This inhibition is believed to be mediated through the phenolic hydroxyl group, which interacts with the receptor binding sites .

Comparaison Avec Des Composés Similaires

Composés similaires :

Glutathion: Un tripeptide aux propriétés antioxydantes.

S-(4-Hydroxybenzyl)cystéine: Un dérivé de la cystéine ayant des effets neuroprotecteurs similaires.

S-(4-Hydroxybenzyl)acide mercapturique: Un autre dérivé du glutathion aux propriétés détoxifiantes

Unicité: Le S-(4-Hydroxybenzyl)glutathion est unique en raison de son inhibition spécifique de la liaison de l'acide kainique aux récepteurs du glutamate cérébral, qui n'est pas observée avec d'autres composés similaires. Ceci en fait un outil précieux dans la recherche neuropharmacologique .

Propriétés

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[(4-hydroxyphenyl)methylsulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O7S/c18-12(17(26)27)5-6-14(22)20-13(16(25)19-7-15(23)24)9-28-8-10-1-3-11(21)4-2-10/h1-4,12-13,21H,5-9,18H2,(H,19,25)(H,20,22)(H,23,24)(H,26,27)/t12-,13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZQWDMACVJFPRW-STQMWFEESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

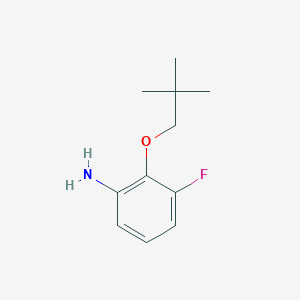

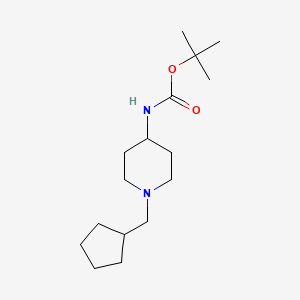

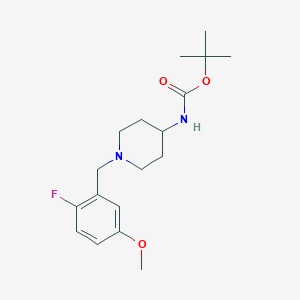

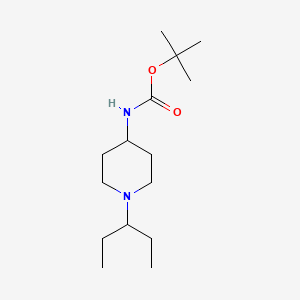

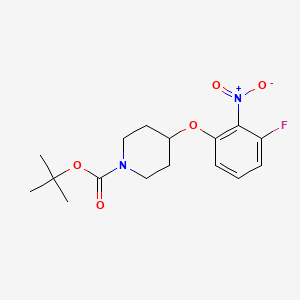

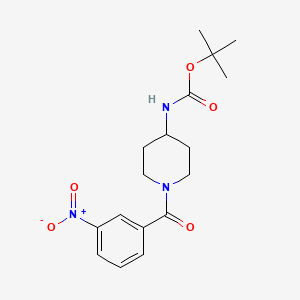

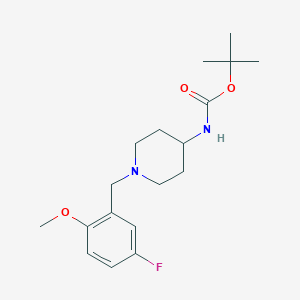

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl [(1-neopentylpiperidin-4-yl)methyl]carbamate](/img/structure/B3027423.png)

![tert-Butyl 4-[(2-amino-3-fluorophenoxy)methyl]piperidine-1-carboxylate](/img/structure/B3027430.png)

![tert-Butyl 4-[(5-aminopyridin-2-yloxy)methyl]piperidine-1-carboxylate](/img/structure/B3027440.png)

![tert-Butyl [1-(pentan-3-yl)piperidin-4-yl]methylcarbamate](/img/structure/B3027444.png)